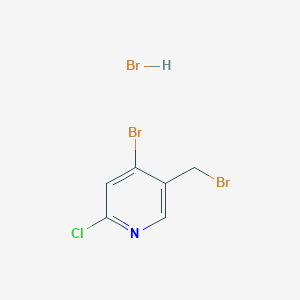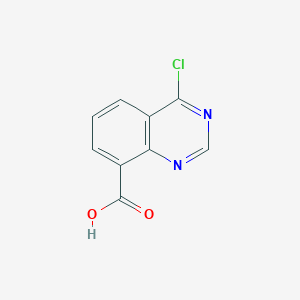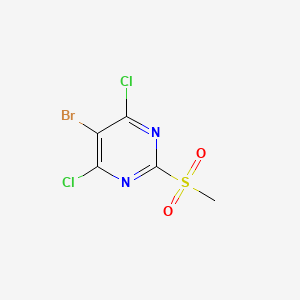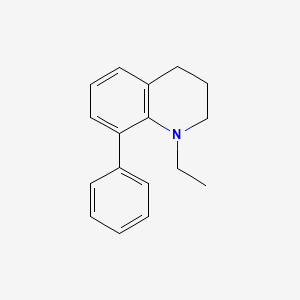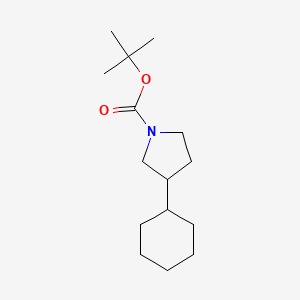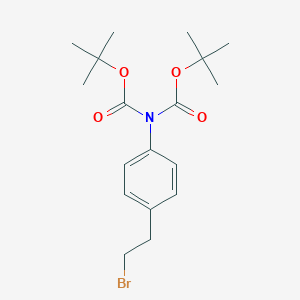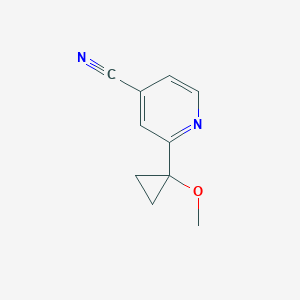
2-(1-Methoxycyclopropyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxycyclopropyl)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O. This compound features a cyclopropyl ring substituted with a methoxy group and an isonicotinonitrile moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a methoxycyclopropyl derivative. One common method includes the use of a cyclopropylcarbinol intermediate, which is then methoxylated and subsequently reacted with isonicotinonitrile under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
2-(1-Methoxycyclopropyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methoxycyclopropyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, including polymers and advanced composites
作用机制
The mechanism of action of 2-(1-Methoxycyclopropyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
相似化合物的比较
Similar Compounds
Nicotinonitrile: An organic compound with a similar nitrile group attached to a pyridine ring.
Isonicotinonitrile: A structural isomer of nicotinonitrile with the nitrile group attached to a different position on the pyridine ring.
Uniqueness
2-(1-Methoxycyclopropyl)isonicotinonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(1-methoxycyclopropyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-10(3-4-10)9-6-8(7-11)2-5-12-9/h2,5-6H,3-4H2,1H3 |
InChI 键 |
CJRMTWOIYGLYDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC1)C2=NC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


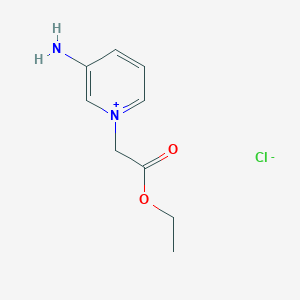
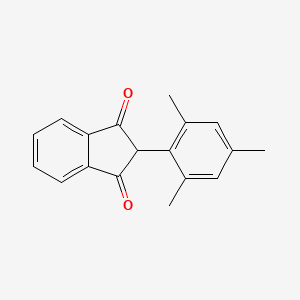
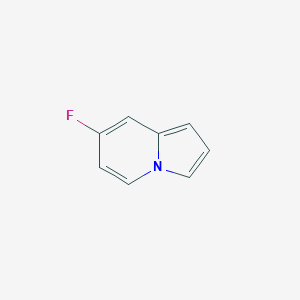
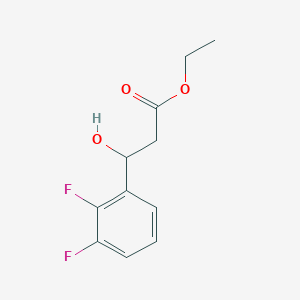
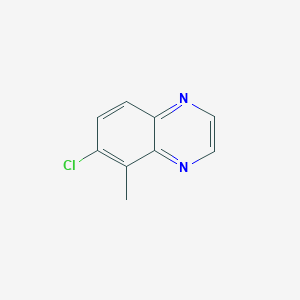
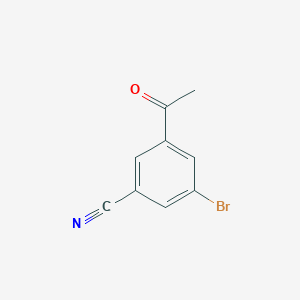
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
